An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)ethanethioamide
An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(3-Methoxyphenyl)ethanethioamide, a thioamide derivative of significant interest in medicinal chemistry and materials science. Although not extensively documented in the public domain, its chemical characteristics can be reliably inferred from its constituent functional groups and the well-established chemistry of its oxygen analog, N-(3-Methoxyphenyl)acetamide. This document delineates a proposed synthetic route, predicts its physicochemical and spectroscopic properties, and discusses its potential reactivity, stability, and applications based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related thioamide compounds.
Introduction
Thioamides are a fascinating class of organosulfur compounds that serve as isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's electronic, steric, and reactivity profiles.[1][2] Thioamides are recognized for their diverse biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[2][3] Furthermore, their unique chemical properties make them valuable intermediates in the synthesis of various heterocyclic compounds.[2]
N-(3-Methoxyphenyl)ethanethioamide incorporates two key structural motifs: the 3-methoxyphenyl group and the ethanethioamide functionality. The 3-methoxyphenyl moiety is present in numerous pharmacologically active compounds, often contributing to receptor binding and modulating metabolic stability.[4][5] The ethanethioamide group, as a bioisosteric replacement for the corresponding acetamide, can enhance biological activity and improve pharmacokinetic properties such as membrane permeability and resistance to enzymatic hydrolysis.[6]
This guide will systematically explore the chemical landscape of N-(3-Methoxyphenyl)ethanethioamide, providing a robust framework for its scientific investigation.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of N-(3-Methoxyphenyl)ethanethioamide can be predicted by comparing its structure to that of its well-characterized oxygen analog, N-(3-Methoxyphenyl)acetamide, and by considering the general differences between amides and thioamides.[1][7]
| Property | N-(3-Methoxyphenyl)acetamide (Amide) | N-(3-Methoxyphenyl)ethanethioamide (Thioamide) (Predicted) | Rationale for Prediction |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NOS | Replacement of one oxygen atom with a sulfur atom. |
| Molecular Weight | 165.19 g/mol | 181.26 g/mol | The atomic weight of sulfur is greater than that of oxygen. |
| Appearance | Colorless to white solid | Likely a pale yellow or off-white solid | Thioamides are often colored due to the n→π* transition of the C=S bond. |
| Melting Point | 87-90 °C[8] | Expected to be in a similar or slightly higher range | The larger size and polarizability of sulfur can lead to stronger intermolecular interactions. |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water | Expected to have lower solubility in water and good solubility in a range of organic solvents. | Thioamides are generally less polar than their corresponding amides. |
| C=X Bond Length | ~1.23 Å[7] | ~1.71 Å[1][7] | The C=S bond is significantly longer than the C=O bond.[1] |
| N-H Acidity | pKa ~17 | pKa ~11 (ΔpKa ≈ -6)[1] | The thioamide N-H is more acidic due to the electron-withdrawing nature of the thiocarbonyl group.[1] |
Synthesis and Purification
The most direct and widely employed method for the synthesis of thioamides from their corresponding amides is thionation using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and effective reagent for this transformation.
Proposed Synthetic Pathway
The synthesis of N-(3-Methoxyphenyl)ethanethioamide can be achieved through the thionation of N-(3-Methoxyphenyl)acetamide using Lawesson's reagent in an appropriate solvent, such as toluene or dioxane, under reflux conditions.
Caption: Proposed synthesis of N-(3-Methoxyphenyl)ethanethioamide.
Detailed Experimental Protocol
Materials:
-
N-(3-Methoxyphenyl)acetamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-Methoxyphenyl)acetamide (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N-(3-Methoxyphenyl)ethanethioamide.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized N-(3-Methoxyphenyl)ethanethioamide would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of the starting amide and the characteristic shifts observed for thioamides.[1][7]
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon thionation will be the disappearance of the strong C=O stretching vibration and the appearance of the C=S stretching vibration.
-
N-(3-Methoxyphenyl)acetamide: A strong absorption band around 1674 cm⁻¹ corresponding to the C=O stretch is expected.[8]
-
N-(3-Methoxyphenyl)ethanethioamide (Predicted): The C=O band will be absent, and a new, weaker band is expected in the region of 1120 cm⁻¹ corresponding to the C=S stretch.[1][7] The N-H stretching vibration will remain in the region of 3300-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl ring, the methoxy group protons, the methyl protons of the ethanethioamide moiety, and the N-H proton. The chemical shifts of the protons adjacent to the thiocarbonyl group may be slightly shifted downfield compared to the acetamide.
¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon.
-
N-(3-Methoxyphenyl)acetamide: The carbonyl carbon (C=O) signal is expected around 171.1 ppm.[8]
-
N-(3-Methoxyphenyl)ethanethioamide (Predicted): The thiocarbonyl carbon (C=S) signal is predicted to be significantly downfield, in the range of 200-210 ppm.[1][7]
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound.
-
N-(3-Methoxyphenyl)acetamide: The molecular ion peak [M]⁺ is observed at m/z 165.[8]
-
N-(3-Methoxyphenyl)ethanethioamide (Predicted): The molecular ion peak [M]⁺ is expected at m/z 181. Fragmentation patterns would likely involve the loss of the thioacetyl group or cleavage of the methoxy group.
Reactivity and Stability
Thioamides are generally more reactive than their amide counterparts.[1] The thiocarbonyl group is more susceptible to nucleophilic attack and can also be a better electrophile under certain conditions.
-
Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides, although this typically requires harsher conditions than amide hydrolysis.
-
Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated.
-
Oxidation: Thioamides can be oxidized at the sulfur atom.
-
Stability: N-(3-Methoxyphenyl)ethanethioamide is expected to be a stable solid under standard laboratory conditions, but it should be stored in a cool, dry place away from strong oxidizing agents.
Potential Applications
Given the biological activities of many thioamides and compounds containing the 3-methoxyphenyl group, N-(3-Methoxyphenyl)ethanethioamide represents a promising scaffold for drug discovery and development.
-
Medicinal Chemistry: Thioamides have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][9] The 3-methoxyphenyl group is a common feature in compounds targeting the central nervous system and in anti-inflammatory agents.[4][5][10] Therefore, N-(3-Methoxyphenyl)ethanethioamide could be investigated for its potential as a therapeutic agent in these areas.
-
Materials Science: The unique electronic and coordination properties of the thioamide group make it a candidate for incorporation into novel materials, such as polymers and metal-organic frameworks.
Caption: Potential application areas for N-(3-Methoxyphenyl)ethanethioamide.
Conclusion
N-(3-Methoxyphenyl)ethanethioamide is a thioamide with significant potential in both medicinal chemistry and materials science. While direct experimental data for this compound is scarce, its chemical properties can be reliably predicted based on established principles and data from analogous compounds. This technical guide provides a comprehensive foundation for its synthesis, characterization, and exploration of its potential applications. The methodologies and predictive data presented herein are intended to facilitate further research into this promising molecule and its derivatives.
References
-
Rainey, K. D., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 549–563. [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). ResearchGate. [Link]
-
Reddy, C. S., Rao, M. S., & Raghuram, N. (2012). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 2(24), 9133-9136. [Link]
-
Biologically active thioamide scaffolds. (2025). ResearchGate. [Link]
-
Biosynthesis and Chemical Applications of Thioamides. (2019). ACS Publications. [Link]
-
The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PMC. [Link]
-
The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PubMed. [Link]
-
The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). ResearchGate. [Link]
-
A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). (2015). PMC. [Link]
-
Thioamide. (n.d.). Wikipedia. [Link]
-
Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed. [Link]
-
Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2019). PMC. [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
